molecular formula C12H20N2O2 B14353640 (1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone CAS No. 95880-78-7

(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone

Katalognummer: B14353640
CAS-Nummer: 95880-78-7
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: PVWWUXKQSDJMIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-(1-azabicyclo[222]oct-2-ylcarbonyl)- is a complex organic compound that features both morpholine and azabicyclo[222]octane structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1-azabicyclo[2.2.2]oct-2-ylcarbonyl)- typically involves the reaction of morpholine with a suitable azabicyclo[2.2.2]octane derivative. One common method involves the use of 1-azabicyclo[2.2.2]octane-2-carbonyl chloride as a starting material, which reacts with morpholine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-(1-azabicyclo[2.2.2]oct-2-ylcarbonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the azabicyclo[2.2.2]octane moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine-4-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-(1-azabicyclo[2.2.2]oct-2-ylcarbonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of Morpholine, 4-(1-azabicyclo[2.2.2]oct-2-ylcarbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: A simpler compound with a similar morpholine ring structure.

    1-Azabicyclo[2.2.2]octane: Shares the azabicyclo[2.2.2]octane moiety.

    Quinuclidine: Another bicyclic amine with similar structural features.

Uniqueness

Morpholine, 4-(1-azabicyclo[2.2.2]oct-2-ylcarbonyl)- is unique due to the combination of the morpholine and azabicyclo[2.2.2]octane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

95880-78-7

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

1-azabicyclo[2.2.2]octan-2-yl(morpholin-4-yl)methanone

InChI

InChI=1S/C12H20N2O2/c15-12(14-5-7-16-8-6-14)11-9-10-1-3-13(11)4-2-10/h10-11H,1-9H2

InChI-Schlüssel

PVWWUXKQSDJMIH-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1CC2C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.